molecular formula C20H17ClN6O B2831996 N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946350-08-9

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2831996
CAS No.: 946350-08-9
M. Wt: 392.85
InChI Key: OFQVKGHSWDAIJT-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. This compound is characterized by its complex structure, which includes a pteridine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Assembly: The final step involves coupling the substituted pteridine core with the desired amine groups under controlled conditions, often using catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine
  • N2-(4-methoxyphenyl)pteridine-2,4-diamine
  • N4-(3-chloro-4-methylphenyl)-N2-(4-hydroxyphenyl)pteridine-2,4-diamine

Uniqueness

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)24-19-17-18(23-10-9-22-17)26-20(27-19)25-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVKGHSWDAIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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